

spectroscopic data for 1,10-Phenanthroline-4,7-dicarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	1,10-Phenanthroline-4,7-dicarboxylic acid
Cat. No.:	B1590460

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **1,10-Phenanthroline-4,7-dicarboxylic acid**

Introduction: The Molecular Architect's Tool

In the landscape of advanced chemical synthesis, **1,10-Phenanthroline-4,7-dicarboxylic acid** (CAS: 31301-31-2) emerges as a molecule of significant strategic importance.^{[1][2][3]} Its rigid, planar 1,10-phenanthroline core provides a robust scaffold, while the carboxylic acid groups at the 4 and 7 positions offer versatile handles for chemical modification and coordination. This unique combination of properties makes it a highly sought-after building block in diverse fields, from the development of novel anticancer therapeutics to the construction of sophisticated functional materials.^{[4][5][6]}

For researchers in drug development and materials science, the ability to unequivocally verify the structure, purity, and electronic properties of this compound is paramount. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of **1,10-Phenanthroline-4,7-dicarboxylic acid**, grounded in the principles of analytical chemistry and field-proven insights. We will not only present the expected data but also delve into the causality behind the spectroscopic features, empowering researchers to interpret their own results with confidence.

Core Molecular Properties and Structure

Understanding the fundamental properties of a molecule is the first step in its characterization.

1,10-Phenanthroline-4,7-dicarboxylic acid is a heterocyclic compound with a well-defined structure that dictates its chemical behavior and spectroscopic signature.

Property	Value	Source
Molecular Formula	C ₁₄ H ₈ N ₂ O ₄	[1]
Molecular Weight	268.22 g/mol	[1]
IUPAC Name	1,10-phenanthroline-4,7-dicarboxylic acid	[1]
CAS Number	31301-31-2	[1]

The planarity of the phenanthroline ring system, combined with the electron-withdrawing nature of the two carboxylic acid groups, defines its electronic and coordination properties, which are critical for its application as a ligand in metal-organic frameworks (MOFs) and as a pharmacophore.[\[7\]](#)[\[8\]](#)

Caption: Molecular structure of **1,10-Phenanthroline-4,7-dicarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the unambiguous confirmation of the molecule's connectivity.

¹H NMR Spectroscopy

Expertise & Experience: In the ¹H NMR spectrum of **1,10-Phenanthroline-4,7-dicarboxylic acid**, we expect to see signals corresponding to the aromatic protons. The symmetry of the molecule simplifies the spectrum. The protons at positions 2 and 9 are chemically equivalent, as are the protons at positions 3 and 8, and those at 5 and 6. The electron-withdrawing carboxylic acid groups at positions 4 and 7 will significantly deshield the adjacent protons (H-3, H-8, H-5, and H-6), causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted 1,10-phenanthroline.[\[9\]](#)[\[10\]](#) The signal for the acidic protons of the carboxyl

groups is often broad and may exchange with residual water in the solvent, making its observation variable.

Experimental Protocol (^1H NMR):

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). The choice of DMSO-d₆ is strategic as it can solubilize the polar carboxylic acid and its acidic protons are less likely to exchange rapidly compared to using D₂O.
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Obtain a standard ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Referencing:** Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Predicted ^1H NMR Data (in DMSO-d₆):

Proton Position(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2, H-9	~9.2 - 9.4	Doublet (d)	~5 Hz	2H
H-3, H-8	~8.0 - 8.2	Doublet (d)	~5 Hz	2H
H-5, H-6	~8.8 - 9.0	Singlet (s)	-	2H
-COOH	~13 - 14	Broad Singlet (br s)	-	2H

^{13}C NMR Spectroscopy

Expertise & Experience: The ^{13}C NMR spectrum provides complementary information, confirming the carbon framework. We expect to see signals for the seven unique carbon environments in the molecule due to its symmetry. The most downfield signal will correspond to

the carbonyl carbons of the carboxylic acids. The quaternary carbons to which the carboxylic acids are attached (C-4, C-7) will also be significantly downfield.

Experimental Protocol (^{13}C NMR):

- Sample Preparation: Use the same sample prepared for ^1H NMR.
- Instrumentation: Acquire the spectrum on the same NMR spectrometer.
- Data Acquisition: Obtain a proton-decoupled ^{13}C spectrum. A longer acquisition time or a higher number of scans is typically required due to the lower natural abundance of ^{13}C .
- Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ^{13}C NMR Data (in DMSO-d₆):

Carbon Position(s)	Predicted Chemical Shift (δ , ppm)
C=O	~166 - 168
C-2, C-9	~152 - 154
C-4a, C-10a	~148 - 150
C-4, C-7	~140 - 142
C-11, C-12	~128 - 130
C-5, C-6	~126 - 128
C-3, C-8	~124 - 126

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For **1,10-Phenanthroline-4,7-dicarboxylic acid**, the IR spectrum will be dominated by features from both the aromatic core and the carboxylic acid moieties. The most telling feature of a carboxylic acid is the extremely broad O-H stretching

vibration, which typically spans from 2500 to 3300 cm^{-1} , often obscuring the aromatic C-H stretches. This is complemented by a strong, sharp absorption from the C=O (carbonyl) stretch. The phenanthroline core will contribute characteristic C=C and C=N stretching vibrations in the 1650-1400 cm^{-1} region.[11][12]

Experimental Protocol (FT-IR):

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dry sample with potassium bromide (KBr) and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm^{-1} .
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Predicted Key IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
2500 - 3300 (very broad)	O-H stretch	Carboxylic Acid
~1700 (strong, sharp)	C=O stretch	Carboxylic Acid
1620 - 1580	C=N stretch	Phenanthroline Ring
1550 - 1450	C=C stretch	Aromatic Ring
~1250	C-O stretch	Carboxylic Acid
~920 (broad)	O-H bend (out-of-plane)	Carboxylic Acid Dimer

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule, which are crucial for applications in photochemistry and optoelectronics.

UV-Visible Spectroscopy

Expertise & Experience: The extended π -conjugated system of the phenanthroline core is expected to give rise to strong absorption bands in the UV region, corresponding to $\pi \rightarrow \pi^*$ transitions.[13] The parent 1,10-phenanthroline typically shows a strong absorption peak around 230-270 nm.[14][15] The addition of carboxylic acid groups, which are electron-withdrawing, may cause a slight shift in the absorption maxima (λ_{max}). The spectrum can be sensitive to the solvent and pH, as protonation or deprotonation of the nitrogen atoms and carboxylic acids will alter the electronic structure.[16]

Experimental Protocol (UV-Vis):

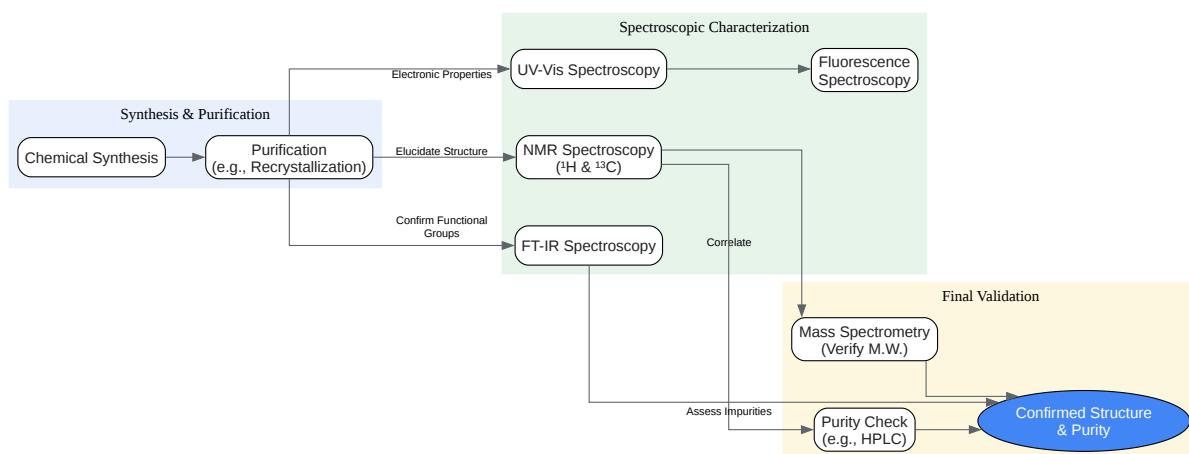
- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A concentration in the micromolar range is typical.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Scan the absorbance from approximately 200 nm to 400 nm, using the pure solvent as a blank.
- **Analysis:** Identify the absorption maxima (λ_{max}) and calculate the molar absorptivity (ϵ) if the concentration is known accurately.

Predicted UV-Vis Data (in Ethanol):

Transition	Predicted λ_{max} (nm)
$\pi \rightarrow \pi$	~235
$\pi \rightarrow \pi$	~275

Fluorescence Spectroscopy

Expertise & Experience: While the parent 1,10-phenanthroline has weak fluorescence, its derivatives can be highly emissive. The fluorescence properties of **1,10-Phenanthroline-4,7-dicarboxylic acid** are expected to be highly dependent on the environment. In particular, pH will play a critical role; the deprotonation of the carboxylic acids to form carboxylates can


significantly alter the emission wavelength and quantum yield. This pH sensitivity can be exploited in sensing applications. Metal coordination is also known to modulate the fluorescence of phenanthroline ligands.[17][18]

Experimental Protocol (Fluorescence):

- Sample Preparation: Use a very dilute solution (typically 1-10 μ M) prepared for UV-Vis analysis to avoid inner filter effects.
- Instrumentation: Use a spectrofluorometer.
- Data Acquisition: First, acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength. Then, acquire an emission spectrum by exciting the sample at the λ_{max} determined from the excitation spectrum (or UV-Vis spectrum) and scanning the emission wavelengths.
- Analysis: Determine the excitation and emission maxima. The influence of solvent, pH, and metal ions should be investigated to fully characterize the photophysical behavior.

Integrated Analytical Workflow

The confirmation of a compound's identity and purity is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. The workflow below illustrates a logical sequence for the comprehensive characterization of **1,10-Phenanthroline-4,7-dicarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and spectroscopic validation.

Conclusion

The spectroscopic characterization of **1,10-Phenanthroline-4,7-dicarboxylic acid** is a multi-faceted process that provides a complete picture of its molecular identity. Through the systematic application of NMR, IR, and UV-Vis/Fluorescence spectroscopies, researchers can confidently verify the structure, confirm the presence of essential functional groups, and probe the electronic properties of this versatile molecule. This rigorous analytical approach is not merely a quality control step; it is the foundation upon which reliable and reproducible scientific

innovation is built, ensuring the integrity of data in both drug discovery and the design of next-generation materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,10-Phenanthroline-4,7-dicarboxylic acid | C14H8N2O4 | CID 12011615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,10-Phenanthroline-4,7-dicarboxylic acid [jknbiochem.net]
- 3. 1,10-Phenanthroline-4,7-dicarboxylic acid CAS No.:31301-31-2 - Ruixibiotech [ruixibiotech.com]
- 4. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 5. tpcj.org [tpcj.org]
- 6. soc.chim.it [soc.chim.it]
- 7. nbino.com [nbino.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. o-Phenanthroline(66-71-7) 1H NMR [m.chemicalbook.com]
- 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 12. rsc.org [rsc.org]
- 13. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in

dichloromethane solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 17. [pubs.rsc.org \[pubs.rsc.org\]](https://pubs.rsc.org/en/content/article/2026/1590460)
- 18. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/acs.jpcsa.2c00001)
- To cite this document: BenchChem. [spectroscopic data for 1,10-Phenanthroline-4,7-dicarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1590460#spectroscopic-data-for-1-10-phenanthroline-4-7-dicarboxylic-acid\]](https://www.benchchem.com/product/b1590460#spectroscopic-data-for-1-10-phenanthroline-4-7-dicarboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com